molecular formula C9H11ClO2S2 B561775 4-(Chloromethyl]benzyl Methanethiosulfonate CAS No. 887354-05-4

4-(Chloromethyl]benzyl Methanethiosulfonate

Cat. No.: B561775
CAS No.: 887354-05-4
M. Wt: 250.755
InChI Key: HCIWHTYSDAYILX-UHFFFAOYSA-N
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Description

4-(Chloromethyl)benzyl Methanethiosulfonate (CAS 876-08-4) is a biochemical reagent characterized by its chloromethyl-substituted benzyl group linked to a methanethiosulfonate moiety. This compound reacts rapidly and selectively with thiol groups (-SH) to form mixed disulfides, making it valuable for protein modification, bioconjugation, and studying thiol-mediated redox processes . Its high purity and specificity are emphasized in biochemical applications, particularly in environments requiring controlled thiol reactivity .

Properties

IUPAC Name

[4-(chloromethyl)phenyl]methoxy-methyl-oxo-sulfanylidene-λ6-sulfane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2S2/c1-14(11,13)12-7-9-4-2-8(6-10)3-5-9/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCIWHTYSDAYILX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=S)OCC1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-(Chloromethyl)benzyl Methanethiosulfonate undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The reactivity, solubility, and applications of 4-(Chloromethyl)benzyl Methanethiosulfonate are influenced by its chloromethyl substituent. Below is a comparison with three analogs differing in the benzyl group’s substituent:

Table 1: Structural and Functional Comparison of Methanethiosulfonate Derivatives

Compound Name Substituent Molecular Formula Molecular Weight Reactivity with Thiols Primary Applications
4-(Chloromethyl)benzyl Methanethiosulfonate -CH₂Cl C₉H₁₁ClO₂S₂ 250.78 High (Cl⁻ as leaving group) Protein modification, disulfide formation
4-(Hydroxymethyl)benzyl Methanethiosulfonate -CH₂OH C₉H₁₂O₃S₂ 232.31 Moderate (requires activation) Stable conjugation, aqueous-phase reactions
[4-(Trimethylammonium)methyl]benzyl Methanethiosulfonate Chloride -CH₂N⁺(CH₃)₃ C₁₂H₁₈ClNO₂S₂ 331.85 High (charged group enhances solubility) Membrane studies, charged biomolecule tagging
Trifluoromethylbenzyl Methanethiosulfonate (TFMB-MTS) -CH₂C₆H₄CF₃ C₁₀H₁₀F₃O₂S₂ 298.31 Moderate (electron-withdrawing CF₃ group) SERCA protein labeling, structural biology

Biological Activity

4-(Chloromethyl)benzyl Methanethiosulfonate (CMBM) is a chemical compound notable for its reactivity with thiols, forming mixed disulfides. This property has led to its application in various biological research contexts, particularly in the study of thiol-disulfide exchange reactions. The compound's molecular formula is C9H11ClO2S2, with a molecular weight of 250.77 g/mol. This article explores the biological activity of CMBM, focusing on its mechanisms, applications, and relevant case studies.

CMBM primarily acts through its ability to react with thiols, leading to the formation of mixed disulfides. This reaction is significant in biological systems where thiol groups play crucial roles in cellular processes. The mechanism can be summarized as follows:

  • Reactivity with Thiols : CMBM reacts with thiol groups (-SH) to form mixed disulfides, which can alter protein function and stability.
  • Thiol-Disulfide Exchange : The compound facilitates thiol-disulfide exchange reactions, which are essential for maintaining redox balance within cells.

Biological Applications

CMBM has several applications in scientific research:

  • Biochemical Research : It is used to study the dynamics of thiol-disulfide exchanges in various biological systems.
  • Drug Development : While not directly used therapeutically, it aids in understanding biochemical pathways that could lead to drug development targeting redox-sensitive processes.
  • Industrial Applications : Limited but includes synthesis of specialized chemicals for research purposes.

Comparative Analysis

CMBM can be compared with other thiol-reactive compounds based on their applications and mechanisms:

CompoundMechanism of ActionApplications
4-(Chloromethyl)benzyl MethanethiosulfonateForms mixed disulfides with thiolsBiochemical research, drug development
N-EthylmaleimideAlkylates thiol groupsProtein labeling, enzyme inhibition
IodoacetamideAlkylates thiols in proteinsProteomics, enzyme studies
Ellman’s ReagentQuantifies free thiol groupsBiochemical assays

Case Studies and Research Findings

  • Thiol-Disulfide Exchange Studies : Research has demonstrated that CMBM effectively modifies protein thiols, leading to significant changes in protein structure and function. For instance, studies using CMBM have shown altered enzymatic activity in proteins involved in antioxidant defense mechanisms.
  • Carcinogenicity Testing : In short-term tests for carcinogenicity involving compounds like 4-chloromethylbiphenyl (4CMB), CMBM exhibited biological activity that warrants further investigation into its potential health impacts. The compound was found active in several assays assessing mutagenicity and DNA repair capabilities .
  • Antiparasitic Activity : Although not directly tested against specific pathogens, the reactivity profile of CMBM suggests potential applications in developing antiparasitic agents by targeting redox-sensitive pathways in parasites like Plasmodium falciparum.

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